molecular formula C21H26Cl2N2O4S B3432770 Tianeptine CAS No. 1159812-13-1

Tianeptine

Cat. No.: B3432770
CAS No.: 1159812-13-1
M. Wt: 473.4 g/mol
InChI Key: VALUNVMGXVWSGM-UHFFFAOYSA-N
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Description

Tianeptine is an atypical tricyclic compound with a unique and well-characterized pharmacological profile, making it a valuable tool for neuroscience and psychiatric research . Initially developed as an antidepressant, its mechanism of action challenges classical monoaminergic hypotheses and primarily involves the modulation of glutamate receptors and the function of the glutamatergic system, which is crucial for understanding neuroplasticity and adaptive responses to stress . Recent studies have also identified this compound as an agonist of the μ-opioid receptor (MOR), which contributes to its complex effects and research utility in studying reward pathways . Researchers employ this compound in preclinical studies to investigate its potential applications in models of major depressive disorder, anxiety, and chronic pain conditions, where it has been shown to provide rapid and lasting effects . Its additional research applications extend to exploring mechanisms related to irritable bowel syndrome, asthma, and cognitive function . This product is strictly labeled For Research Use Only and is not for diagnostic or therapeutic use, nor for human consumption. It is essential for qualified laboratory researchers to handle this compound in accordance with all applicable regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications.

CAS No.

1159812-13-1

Molecular Formula

C21H26Cl2N2O4S

Molecular Weight

473.4 g/mol

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H

InChI Key

VALUNVMGXVWSGM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for tianeptine involves the reaction of this compound acid with sodium hydroxide. The process begins by dissolving this compound acid in deionized water and heating the mixture to 45°C. A 15% aqueous sodium hydroxide solution is then added dropwise while maintaining the temperature between 38°C and 45°C. After stirring for 30 minutes, activated charcoal is added, and the mixture is heated to 55°C-60°C and stirred for an additional 2 hours. The final product, this compound sodium, is obtained by spray-drying the filtrate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with the final product often achieving a purity of 99.8% .

Chemical Reactions Analysis

Types of Reactions: Tianeptine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include sodium hydroxide, activated charcoal, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include this compound sodium and its intermediates. These products are crucial for the compound’s pharmacological activity and therapeutic applications .

Scientific Research Applications

Depressive Disorders

Tianeptine has been extensively studied for its efficacy in treating major depressive disorder (MDD). Clinical trials indicate that it is comparable in effectiveness to other standard antidepressants such as paroxetine and fluoxetine. A randomized controlled trial involving 277 outpatients demonstrated significant reductions in depression scores for both this compound and paroxetine, with no notable differences in safety profiles .

Key Findings:

  • Dosage: Typically administered at 12.5 mg three times daily.
  • Efficacy: Comparable to SSRIs and tricyclic antidepressants.
  • Side Effects: Minimal adverse effects compared to traditional antidepressants; common issues include nausea and dizziness .

Chronic Pain Management

Recent studies have highlighted this compound's potential role in managing chronic pain conditions. Its analgesic properties have been observed in animal models, where it demonstrated a capacity to induce analgesia without significant tolerance development . This makes this compound an attractive alternative for patients who may be at risk of opioid dependency.

Research Insights:

  • This compound has shown promise in alleviating pain associated with conditions like fibromyalgia and neuropathic pain.
  • Its lower abuse potential compared to opioids positions it as a safer option for chronic pain management .

Neurobiological Effects

This compound's neurobiological actions extend beyond its antidepressant effects. It has been shown to modulate glutamatergic transmission and promote neurogenesis, particularly in the hippocampus, which is crucial for mood regulation and cognitive function .

Neuroprotective Mechanisms:

  • Stress Resilience: this compound protects against stress-induced neuronal remodeling.
  • Neurogenesis: Enhances the production of new neurons in the hippocampal region, potentially reversing the effects of chronic stress on brain structure .

Case Study 1: Treatment-Resistant Depression

A clinical trial at Stanford University investigated the use of this compound in patients with treatment-resistant depression. Participants who had failed multiple standard treatments were administered this compound over eight weeks. Preliminary results indicated significant improvements in depressive symptoms and overall functioning, suggesting this compound’s utility in difficult-to-treat cases .

Case Study 2: Chronic Pain Management

In a study examining the use of this compound for chronic pain relief, patients reported substantial reductions in pain levels without the side effects commonly associated with opioid medications. The findings suggest that this compound can be an effective adjunct therapy for managing chronic pain syndromes .

Comparison with Similar Compounds

Mechanism of Action
Compound Primary Mechanism Unique Features
Tianeptine Enhances 5-HT uptake; MOR agonist; modulates glutamate plasticity Neuroprotective against stress-induced dendritic atrophy ; low anticholinergic activity
TCAs (e.g., Amitriptyline) Inhibit 5-HT/norepinephrine (NE) reuptake; antagonize H1, muscarinic, α1 receptors High sedative and anticholinergic side effects; cardiotoxic at high doses
SSRIs (e.g., Fluoxetine) Block 5-HT reuptake; increase synaptic 5-HT Delayed onset (2–4 weeks); associated with sexual dysfunction and GI disturbances
SNRIs (e.g., Venlafaxine) Inhibit 5-HT/NE reuptake Dual mechanism; may elevate blood pressure
Atypical (e.g., Bupropion) NE/dopamine reuptake inhibition Stimulant-like effects; low risk of weight gain

Key Differences :

  • This compound’s serotonin uptake enhancement contrasts with SSRIs/TCAs, which inhibit reuptake .
Efficacy in Depression and Anxiety
Parameter This compound Amitriptyline Fluoxetine Maprotiline
Depression (MDD) Comparable to TCAs/SSRIs Similar efficacy Similar efficacy Inferior to this compound in anxiety comorbidity
Anxiety Reduction Superior to placebo; comparable to TCAs/SSRIs Moderate anxiolytic effects Moderate effects Less effective
Onset of Action ~1–2 weeks 2–4 weeks 2–4 weeks 2–4 weeks
Long-Term Efficacy Reduces relapse risk over 12 months Limited long-term data Effective in maintenance Limited data

Clinical Trials :

  • In a 4-week trial, this compound (37.5 mg/day) matched amitriptyline (75 mg/day) in reducing Hamilton Depression Rating Scale (HDRS) scores but caused fewer side effects .
  • This compound outperformed maprotiline in patients with comorbid anxiety (HDRS reduction: 58% vs. 42%) .
Pharmacokinetics
Parameter This compound Amitriptyline Fluoxetine
Half-Life (Parent) 1.16 hours (rat); ~2.5 hours (human) 10–28 hours 4–6 days (active metabolite: norfluoxetine)
Bioavailability 69% (rat intraperitoneal); ~100% (human oral) ~50% (due to first-pass metabolism) ~70%
Metabolism Hepatic β-oxidation to MC5 (active metabolite) CYP2D6/CYP2C19-mediated CYP2D6-mediated
Elimination Biliary excretion (glucuronide conjugates) Renal Renal

Key Notes:

  • This compound’s short half-life necessitates thrice-daily dosing, but its active metabolite MC5 (half-life: 7.53 hours in rats) may prolong effects .
  • Unlike TCAs, this compound lacks significant CYP450 interactions, reducing drug-drug interaction risks .

Elderly Patients :

  • This compound is better tolerated than amitriptyline in the elderly, with lower rates of dizziness (13% vs. 23%) and postural hypotension (3% vs. 8%) .
Abuse Potential and Dependence
Parameter This compound Opioids (e.g., Morphine) Other Antidepressants
MOR Agonism High efficacy (EC50: 4.7 μM) Full agonist (EC50: 1.1 μM) None
Tolerance Develops to analgesia/hyperlocomotion Rapid tolerance Rare
Withdrawal Symptoms Anxiety, depression Physical symptoms (nausea, pain) None (except amineptine)
Case Reports Dose escalation up to 3,000 mg/day Typical of opioid dependence Extremely rare

Contradictory Evidence :

  • Rodent studies show this compound lacks withdrawal after naloxone , but human case reports document dependence resembling opioid use disorder .

Q & A

Advanced Research Question

  • gp120-induced apoptosis : Pre-treat cells with this compound (10–100 µM) 1 hour before gp120 exposure. Assess mortality via trypan blue exclusion and FACS analysis of Annexin V/7-AAD staining .
  • Caspase-3 activation : Use FITC-z-VAD-fmk probes to quantify caspase activity, with FlowJo software for gate analysis .
  • Dose-response curves : Compare neuroprotection efficacy across concentrations (e.g., EC50 calculations) and validate with ≥3 independent experiments .

How can researchers reconcile discrepancies in this compound’s reported toxicity thresholds across human case studies?

Advanced Research Question

  • Forensic toxicology : Analyze postmortem blood samples (HPLC-MS) in cases of suspected this compound overdose, noting concentrations (e.g., 0.5–2900 ng/mL) and co-ingestants (e.g., ethanol, amphetamines) .
  • Population stratification : Segment data by administration route (oral vs. intravenous) and comorbid substance use to identify confounding variables.
  • Ethical reporting : Follow FINER criteria to ensure case studies are Feasible, Novel, and Ethically reported without speculative conclusions .

What frameworks are optimal for designing clinical trials investigating this compound’s antidepressant efficacy?

Advanced Research Question

  • PICOT framework : Define Population (e.g., MDD patients), Intervention (this compound 12.5 mg TID), Comparison (SSRI/placebo), Outcome (HAM-D reduction), and Timeframe (6–8 weeks) .
  • Blinding protocols : Use double-blind, randomized designs with stratified randomization based on baseline severity.
  • Adverse event monitoring : Track withdrawal symptoms (e.g., opioid-like dependence) using DSM-5 criteria, particularly in regions with non-prescription use .

How can mixed-methods approaches enhance understanding of this compound’s real-world misuse patterns?

Advanced Research Question

  • Qualitative component : Conduct semi-structured interviews with users to identify motivations (e.g., self-medication) and contextual factors. Use NVivo for thematic analysis .
  • Quantitative component : Cross-reference interview data with toxicology reports (e.g., blood concentrations) and prescription databases .
  • Triangulation : Synthesize findings using convergence coding to identify disparities between self-reported use and biochemical data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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